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Introduction

YCT529 is an experimental, orally active, non-hormonal male contraceptive agent developed
by YourChoice Therapeutics.[1] It represents a significant potential advancement in
reproductive health, offering a reversible contraceptive option for men that does not involve
hormonal manipulation.[2][3] Decades of research have highlighted the critical role of vitamin A
in male fertility, with its deprivation leading to infertility in various animal models, a discovery
dating back to the 1930s.[3] YCT529 leverages this pathway by selectively targeting the
retinoic acid receptor alpha (RAR-a), a nhuclear receptor essential for spermatogenesis.[1][4]
Preclinical studies in mice and non-human primates have demonstrated high contraceptive
efficacy, reversibility, and a favorable safety profile, paving the way for clinical investigation in
humans.[5][6]

Mechanism of Action: Targeting the Retinoid
Signaling Pathway

The biological activity of YCT529 is centered on its function as a selective antagonist of the
retinoic acid receptor alpha (RAR-0).[1] RAR-a is a key mediator in the vitamin A signaling
pathway, which is crucial for the development and maturation of sperm cells
(spermatogenesis).[1][4]
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Vitamin A is metabolized into all-trans-retinoic acid (ATRA), which then binds to retinoic acid
receptors (RARS) in the nucleus. This binding initiates the transcription of genes necessary for
spermatogenesis.[7] By selectively inhibiting RAR-a, YCT529 competitively blocks the binding
of retinoic acid, thereby disrupting the downstream signaling cascade required for sperm
production.[3][5] This targeted inhibition leads to a halt in spermatogenesis and a significant
reduction in sperm count, resulting in temporary infertility.[1][3] Genetic knockout studies in
mice have previously validated RAR-a as a viable contraceptive target, demonstrating that a
lack of this receptor leads to complete, yet reversible, male sterility without other significant
health effects.[4]

Cellular Environment

Inhibits/
Blocks

——————————————————— L Activates | Gene Transcription for Leads to

. AR REEe -1 Spermatogenesis -
Metabolism _ [ All-Trans-Retinoic Binds to
Acid (ATRA)

Sperm Production

Vitamin A

Click to download full resolution via product page
Figure 1: YCT529 Mechanism of Action.

Preclinical Efficacy and Reversibility

The contraceptive effects of YCT529 have been robustly demonstrated in multiple preclinical
animal models, most notably in mice and non-human primates.

In Vivo Efficacy

In mouse mating trials, oral administration of YCT529 resulted in a 99% efficacy rate in
preventing pregnancy.[1][8] This high level of effectiveness was observed after four weeks of
daily dosing.[6] Studies in non-human primates also showed a rapid and significant reduction in
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sperm counts within two weeks of oral administration.[2][5] In some reported studies with dogs,
a zero sperm count was observed within two weeks.[8]

The contraceptive effect is fully reversible upon cessation of treatment. In mice, fertility was
fully restored within four to six weeks after discontinuing the drug.[1][8] Non-human primates
regained normal sperm counts within 10 to 15 weeks post-treatment.[5][6]

Parameter Species Dosage Duration Outcome Citation

99% effective
10 mg/kg/day

Efficacy Mouse (oral) 4 Weeks in preventing [6]
ora
pregnancy
Significant
Non-human 25and5 o
Sperm Count ] 2 Weeks reduction in [21[4]
primate mg/kg/day

sperm count

Fertility
Reversibility Mouse N/A N/A restored in 4-  [1][8]

6 weeks

Sperm counts

e Non-human fully reversed
Reversibility ] N/A N/A ) [5][6]
primate in 10-15
weeks

Table 1: Summary of In Vivo Efficacy and Reversibility of YCT529.

Pharmacology and Pharmacokinetics

In vitro and in vivo studies have characterized the pharmacological and pharmacokinetic profile
of YCT529.

In Vitro Activity & Safety

YCT529 is a potent and selective inhibitor of RAR-a, with a reported IC50 value of 6.8 nM.[4] In
vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays have
provided initial safety and stability data. The compound did not show inhibition of the hERG ion
channel or cytotoxicity in HepG2 and lung fibroblast cell lines.[4]
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Parameter Assay Species Value Citation
Potency RAR-a Inhibition N/A IC50 = 6.8 nM [4]
Metabolic Liver
- ) Human 9.5h [4]
Stability Microsomes (t¥2)
Metabolic Liver Non-human
. : : 23.1h [4]
Stability Microsomes (t¥2)  primate
Metabolic Mouse, Human,
. Hepatocytes (%) 3.2-8.7h [4]
Stability NHP
] o o No inhibition
Cardiotoxicity hERG Inhibition N/A [4]
observed
o HepG2 & Lung No cytotoxicity
Cytotoxicity ] Human [4]
Fibroblasts observed

Table 2: In Vitro Pharmacological and Safety Profile of YCT529.

In Vivo Pharmacokinetics

Pharmacokinetic studies in male CD-1 mice following a single 10 mg/kg oral dose showed
rapid absorption, with peak plasma levels (Cmax) of 907 ng/mL reached within 30 minutes.[4]
The calculated systemic half-life (t%2) in mice was 6.1 hours.[4] The compound was found to
accumulate rapidly in the testes and brain.[4] In non-human primates, single oral doses of 1, 5,
and 10 mg/kg demonstrated good oral bioavailability and dose-proportional exposure, with
clearance observed within 48-96 hours.[4]
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Parameter Species Dose (oral) Value Citation
Cmax Mouse (CD-1) 10 mg/kg (single) 907 ng/mL [4]
Tmax Mouse (CD-1) 10 mg/kg (single) 30 minutes [4]
Systemic Half-life )
) Mouse (CD-1) 10 mg/kg (single) 6.1 hours [4]
2
) o Non-human 1,5, 10 mg/kg Good oral
Bioavailability ] ) ] o [4]
primate (single) bioavailability
Non-human 1,5, 10 mg/kg
Clearance ) ) 48-96 hours [4]
primate (single)

Table 3: In Vivo Pharmacokinetic Parameters of YCT529.

Preclinical Safety

Across preclinical studies in both mice and non-human primates, YCT529 was reported to have
no observed side effects.[5] Specifically, in non-human primates, no adverse histopathological
changes were observed in the testes following treatment.[4] The non-hormonal mechanism of
YCT529 is a key advantage, avoiding the side effects commonly associated with hormonal
contraceptives, such as weight gain, mood changes, and increased cardiovascular risk.[3]

Experimental Protocols

Disclaimer: The following protocols are summarized based on publicly available information
from research publications. They are intended to provide an overview and may not include all
details of the original study design.

General Animal Models

e Mice: Male CD-1 mice were utilized for pharmacokinetic studies.[4] Mating and fertility trials
were also conducted in mice.[6]

e Non-human Primates: Studies involving sperm count reduction and pharmacokinetics were
conducted in non-human primates, identified as cynomolgus monkeys in some reports.[8]
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Mouse Mating and Fertility Trial

This protocol aims to assess the efficacy of YCT529 in preventing pregnancy and its
reversibility.

o Acclimation: Male mice are acclimated to the housing facility.

e Dosing Phase: A treatment group receives a daily oral dose of YCT529 (e.g., 10 mg/kg/day)
for a specified period (e.g., 4 weeks). A control group receives a vehicle.[6]

e Mating Trial: During the dosing period, each male mouse is paired with female mice. The
females are monitored for pregnancy and litter size.

» Efficacy Calculation: Contraceptive efficacy is calculated based on the prevention of
pregnancies in the treatment group compared to the control group.

» Reversibility Phase: After the dosing period, YCT529 administration is ceased.

e Recovery Mating: The same male mice are again paired with female mice after a washout
period (e.g., at intervals up to 6 weeks) to assess the return of fertility.[6]
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Mouse Fertility Trial Workflow
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Figure 2: Generalized Workflow for a Mouse Fertility Study.
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Pharmacokinetic Analysis

This protocol outlines the general steps for determining the pharmacokinetic profile of YCT529.

» Animal Dosing: Animals (e.g., male CD-1 mice or non-human primates) are administered a
single oral dose of YCT529 at various concentrations.[4]

» Sample Collection: Blood samples are collected at predetermined time points post-dosing
(e.g., from 30 minutes up to 96 hours).[4]

o Sample Preparation: Plasma is separated from the blood samples.

o LC/MS/MS Analysis: Plasma concentrations of YCT529 are quantified using a validated
Liquid Chromatography with tandem-mass spectrometry (LC/MS/MS) method.[4]

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the
Curve), and half-life are calculated from the plasma concentration-time data using
appropriate software (e.g., Phoenix® WinNonlin®).

Conclusion

The comprehensive preclinical data for YCT529 strongly support its potential as a first-in-class,
non-hormonal, reversible oral contraceptive for men. Its selective mechanism of action, high
efficacy in animal models, predictable pharmacokinetics, and excellent safety profile have
established a solid foundation for its advancement into human clinical trials.[5] The successful
translation of these preclinical findings into safe and effective outcomes in humans could
fundamentally change the landscape of contraception, providing a much-needed new option for
men and promoting shared responsibility in family planning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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